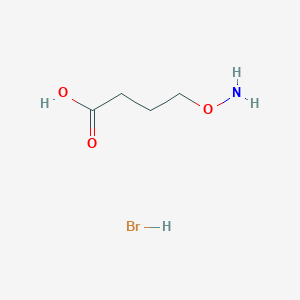

4-(Aminooxy)butanoic acid hydrobromide

Overview

Description

4-(Aminooxy)butanoic acid hydrobromide: is a chemical compound with the molecular formula C4H10BrNO3. It is a white solid that is widely used in biochemical research due to its unique properties, particularly its aminooxy group, which makes it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)butanoic acid hydrobromide typically involves the reaction of 4-chlorobutyric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting 4-(Aminooxy)butanoic acid is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminooxy)butanoic acid hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

ABAH has been investigated for its role as a biochemical tool in various biological studies:

- Inhibition of Enzymatic Activity : ABAH has been shown to inhibit certain enzymes, particularly those involved in neurotransmitter metabolism. This inhibition can affect neurotransmitter levels in the brain, making it a candidate for studies related to neuropharmacology.

- Neuroprotective Effects : Research indicates that ABAH may have neuroprotective properties. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities of ABAH

Therapeutic Applications

- Neurological Disorders : Due to its effects on neurotransmitter systems, ABAH is being explored as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter levels may help alleviate symptoms associated with these disorders.

- Cancer Research : Preliminary studies suggest that ABAH may influence cancer cell metabolism, making it a subject of interest in oncology research. Its role in apoptosis (programmed cell death) is under investigation.

- Drug Development : As a chemical probe, ABAH is utilized in drug development processes to understand the mechanisms of action of various pharmacological agents.

Case Study: Neuroprotective Effects of ABAH

A study conducted by researchers at a university laboratory demonstrated that treatment with ABAH significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The results indicated that ABAH could enhance cell survival rates by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 4-(Aminooxy)butanoic acid hydrobromide involves its aminooxy group, which can form stable covalent bonds with carbonyl groups in proteins and other biomolecules. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their catalytic function. The compound’s ability to modify proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

- 4-(Aminooxy)butanoic acid hydrochloride

- 4-(Aminooxy)butanoic acid sulfate

- 4-(Aminooxy)butanoic acid phosphate

Comparison: 4-(Aminooxy)butanoic acid hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity compared to other salts like hydrochloride, sulfate, and phosphate. The hydrobromide form is often preferred in certain reactions due to its specific reactivity and stability .

Biological Activity

4-(Aminooxy)butanoic acid hydrobromide, also known as 4-AOB, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological research and therapeutic applications. This article explores the biological activity of 4-AOB, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHBrNO

- Molar Mass : 200.03 g/mol

- CAS Number : 850411-24-4

4-AOB functions primarily as an inhibitor of GABA (gamma-aminobutyric acid) transporters. GABA transporters are crucial in regulating neurotransmitter levels in the central nervous system (CNS). By inhibiting these transporters, 4-AOB can enhance GABAergic signaling, which is beneficial in conditions characterized by neuropathic pain and other neurological disorders .

Inhibition of GABA Transporters

Research indicates that 4-AOB exhibits significant inhibitory effects on GABA uptake through its action on various GABA transporter subtypes (mGAT1–4). This inhibition can lead to increased GABA concentrations in synaptic clefts, enhancing inhibitory neurotransmission .

Neuroprotective Effects

Studies have demonstrated that compounds similar to 4-AOB can provide neuroprotection in models of oxidative stress and neuroinflammation. This suggests potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Neuropathic Pain Models :

- Sepsis and Inflammation :

Research Findings

Properties

IUPAC Name |

4-aminooxybutanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWARPKGDBUSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CON.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005412 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-24-4 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.